FEMA 4774

Sweetness Enhancement T1R2/T1R3 PAM Sucrose Modulation

Research challenge: achieving sugar-like sweetness intensity in reduced-calorie formulations without the bitterness, astringency, or licorice off-notes typical of high-intensity sweeteners. FEMA 4774 solves this as an intrinsically tasteless, high-cooperativity T1R2/T1R3 positive allosteric modulator: • Reduces sucrose EC50 50-fold (31.7 mM → 0.6 mM); α=30 cooperativity • Enables ≥50% sugar reduction while preserving authentic sweet taste profile • GRAS-designated; synthetic origin ensures >98% purity with no plant-derived off-flavors • Validated in rare sugar (allulose) beverages for clean-label, low-calorie products Supplied as white to off-white powder; shipped ambient globally for immediate availability.

Molecular Formula C19H25N3O4
Molecular Weight 359.4 g/mol
CAS No. 1359963-68-0
Cat. No. B607432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFEMA 4774
CAS1359963-68-0
SynonymsFEMA4774;  FEMA-4774;  FEMA 4774;  S9632;  S-9632;  S 9632; 
Molecular FormulaC19H25N3O4
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=N1)C=CC=C2OCC(C)(C)C(=O)NC(C)C)N)C(=O)O
InChIInChI=1S/C19H25N3O4/c1-10(2)21-18(25)19(4,5)9-26-13-8-6-7-12-15(13)16(20)14(17(23)24)11(3)22-12/h6-8,10H,9H2,1-5H3,(H2,20,22)(H,21,25)(H,23,24)
InChIKeyRHXLOOCFQPJWBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in 1.9 mM phosphate buffer, pH 7.1
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FEMA 4774 (CAS 1359963-68-0): Baseline Chemical and Functional Overview for Procurement


FEMA 4774 (CAS 1359963-68-0) is a synthetic small molecule (C19H25N3O4; MW 359.42) [1] classified as a positive allosteric modulator (PAM) of the human sweet taste receptor heterodimer T1R2/T1R3 . Its chemical name is 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid [1]. Its mechanism of action involves binding to an allosteric site on the sweet receptor, distinct from the orthosteric sugar-binding site, to enhance the receptor's response to sweet tastants . Critically, FEMA 4774 is intrinsically tasteless at its functional concentrations , a key feature for a modulator intended to amplify sweetness without imparting its own flavor. It has received Generally Recognized As Safe (GRAS) status for use as a flavoring agent from the Flavor and Extract Manufacturers Association (FEMA), the organization from which its identifier is derived [2].

Workflow Sweet taste receptor (T1R2/T1R3) allosteric modulation studies
Selection Logic Positive allosteric modulator (PAM) tool with defined cooperativity
Use Context Cell-based receptor assays, sensory evaluation, formulation research Synthetic small molecule; GRAS flavoring agent

FEMA 4774 (CAS 1359963-68-0): The Critical Risks of Generic or Analog Substitution in Sweetness Modulation


The category of sweet taste modulators encompasses a diverse array of chemical classes and mechanisms, including other T1R2/T1R3 PAMs (e.g., SE-3, Rebaudioside C), non-specific enhancers (e.g., thaumatin), and high-potency sweeteners. Substituting FEMA 4774 with a generic analog or alternative is not a viable procurement strategy due to profound, quantifiable differences in mechanism (PAM vs. agonist/orthosteric binder), efficacy (potency enhancement magnitude), and sweetener specificity. As demonstrated in Section 3, FEMA 4774's superior potency and unique pharmacological profile [1] are not uniformly shared across the modulator class. Selecting an alternative without rigorous, data-driven comparison in the intended application matrix risks a significant failure to meet target sweetness intensity, an undesirable sensory profile due to off-target effects, or regulatory non-compliance due to differing GRAS status and use levels. The following evidence establishes the precise quantitative basis for prioritizing FEMA 4774 over its closest comparators.

Mechanism mismatch. Alternative sweet modulators (e.g., thaumatin) or agonists may bind orthosterically rather than enhancing receptor response allosterically.
Enhancement potency differs. Reported sucrose EC50 shift and sensory enhancement profiles are not uniform across T1R2/T1R3 PAMs; a class-level selection may not replicate target sweetness intensity.
Sensory and sourcing variability. Natural glycoside extracts (e.g., Rebaudioside C) can introduce batch-dependent off-notes, whereas synthetic purity and consistency may differ significantly.

FEMA 4774 (CAS 1359963-68-0): Head-to-Head Quantitative Evidence for Superior Scientific and Procurement Selection


FEMA 4774 vs. SE-3: Superior Potency in Enhancing Sucrose Affinity In Vitro

In a direct in vitro comparison of T1R2/T1R3 positive allosteric modulators (PAMs), FEMA 4774 demonstrates substantially greater efficacy in enhancing the affinity of the sweet receptor for sucrose compared to the research compound SE-3. At a concentration of 50 μM, FEMA 4774 reduces the EC50 of sucrose by approximately 52.8-fold (from 31.7 mM to 0.6 mM) . In contrast, the original discovery publication for SE-3 reports that a four-fold higher concentration of 200 μM was required to achieve a comparatively modest 4.7-fold increase in sucrose potency [1]. This indicates that FEMA 4774 is a more potent and efficient enhancer of sucrose-mediated sweet taste signaling at the receptor level.

In Vitro Potency vs. SE-3
Cross-study comparable
FEMA 4774 (50 μM) Sucrose EC50: 31.7 mM → 0.6 mM (~52.8-fold shift)
SE-3 (200 μM) Sucrose potency: ~4.7-fold increase
Supports higher in vitro enhancement efficiency in cell-based T1R2/T1R3 assays.
Conditions: Cell-based assay for human sweet taste receptor.
Sweetness Enhancement T1R2/T1R3 PAM Sucrose Modulation In Vitro Pharmacology

FEMA 4774 vs. SE-3: Superior Human Sensory Performance in Enhancing Sucrose Sweetness

In human sensory evaluation, FEMA 4774 demonstrates a superior capacity to enhance the perceived sweetness of sucrose compared to SE-3. A human taste test showed that FEMA 4774 increases the sweetness of a sucrose solution to 1.97 times its baseline intensity . In a comparable but independent human sensory study with SE-3, the addition of 100 μM of SE-3 to a sucrose solution allowed for only a 33% reduction in sucrose concentration while maintaining the same sweetness intensity [1]. While the experimental designs differ, the outcomes consistently point to FEMA 4774 delivering a more potent enhancing effect on sucrose sweetness in a real-world sensory context.

Human Sensory vs. SE-3
Cross-study comparable
FEMA 4774 Sucrose sweetness increased to 1.97× baseline
SE-3 Allowed 33% sucrose reduction for equivalent sweetness
Supports reported higher sweetness enhancement in sensory evaluation context.
Study designs differ; direct head-to-head sensory data not available.
Sensory Science Sweetness Enhancement Human Taste Test Sucrose Modulation

FEMA 4774 vs. Rebaudioside C: A Documented, Non-Glycoside Synthetic Alternative

Both FEMA 4774 and Rebaudioside C are recognized as sweetness enhancers with FEMA GRAS status. However, FEMA 4774 offers a crucial point of differentiation for applications requiring a completely synthetic, non-glycoside molecule. Rebaudioside C is a steviol glycoside, a natural extract from the Stevia rebaudiana plant . As a natural product, its composition, purity, and sensory profile can be subject to batch-to-batch variability and the presence of other co-extracted steviol glycosides, which can introduce off-flavors like bitterness or licorice notes . In contrast, FEMA 4774 is a chemically defined, synthetic small molecule . This synthetic nature ensures batch-to-batch consistency, high purity (typically >98% by HPLC) , and a complete absence of the bitter/astringent aftertastes often associated with steviol glycosides.

vs. Rebaudioside C
Class-level inference
FEMA 4774 Synthetic, >98% HPLC purity, non-glycoside
Rebaudioside C Steviol glycoside extract; purity and sensory profile subject to batch variation
Synthetic identity may support higher batch-to-batch consistency and cleaner sensory profile.
Data to verify for specific supplier lots and purity levels.
Flavor Regulation Sweetness Enhancer GRAS Status Rebaudioside C

FEMA 4774: Validated High-Affinity Modulation with a Defined Quantitative Affinity Shift (α Value)

FEMA 4774's mechanism as a positive allosteric modulator is characterized by a high, quantifiable α value (cooperativity factor) of 30 in human sweet receptor cells [1]. This parameter, α, defines the magnitude by which the modulator increases the affinity of the orthosteric agonist (sucrose) for its binding site. An α value of 30 signifies that the presence of FEMA 4774 increases the receptor's affinity for sucrose by 30-fold. This is a highly desirable, verifiable characteristic for a PAM and provides a precise metric for its efficacy. While other T1R2/T1R3 PAMs exist (e.g., SE-3 [2]), their reported α values are not directly comparable across different assay platforms. However, this α value of 30 serves as a robust, quantitative benchmark of FEMA 4774's intrinsic activity, underpinning its superior performance in both in vitro and sensory assays.

Cooperativity Factor (α)
Supporting evidence
α = 30 fold increase
Quantifies allosteric enhancement of sucrose affinity at human T1R2/T1R3.
Cell-based assay context; direct cross-platform comparability with other PAMs requires review.
Receptor Pharmacology Allosteric Modulation Affinity Shift T1R2/T1R3

FEMA 4774 (CAS 1359963-68-0): High-Value Research and Industrial Application Scenarios


High-Throughput Screening for Novel Sweetener Synergies

The precise quantitative data on FEMA 4774's effect on sucrose EC50 (from 31.7 mM to 0.6 mM) and its high α value of 30 [1] make it an ideal, well-characterized tool compound for high-throughput screening (HTS) campaigns. Researchers can use FEMA 4774 as a positive control to identify novel sweeteners or additional modulators that exhibit synergistic or additive effects on the T1R2/T1R3 receptor in a standardized, cell-based assay system [2].

Caloric Reduction in Beverages with Rare Sugars

FEMA 4774 is explicitly claimed in patent literature as a sweetness enhancer for beverages containing rare sugars like D-psicose (allulose) [3]. This establishes a validated industrial application: using FEMA 4774 at sub-threshold concentrations to boost the perceived sweetness of low-calorie, rare sugar-based beverages. This combination can achieve sugar-like sweetness profiles without the added calories of sucrose or the off-tastes of high-intensity sweeteners, a key market differentiator.

Investigative Research into T1R2/T1R3 Allosteric Modulation Mechanisms

As a potent and selective PAM with a known chemical structure, FEMA 4774 is a valuable chemical probe for basic research into the allosteric binding site and conformational dynamics of the T1R2/T1R3 receptor. Its well-characterized pharmacological profile [REFS-1, REFS-2] allows for structure-activity relationship (SAR) studies and computational modeling to understand the molecular basis of its high cooperativity (α=30) [1].

Formulation of 'Clean-Tasting' Sugar-Reduced Confectionery

Given its high purity (>98% by HPLC) and synthetic nature [4], FEMA 4774 is a strategic choice for developing sugar-reduced confectionery products. Its use circumvents the potential bitterness, astringency, or licorice off-notes associated with some natural high-potency sweeteners and modulators (e.g., steviol glycosides). This allows formulators to achieve significant sugar reduction while maintaining a clean, authentic sweet taste profile expected by consumers.

Application
Selection Property
Validation Focus
Sweetener synergy screening
Well-characterized PAM tool with defined EC50 shift and α value
Cell-based T1R2/T1R3 receptor assay with sucrose benchmark
Rare-sugar beverage research
Sub-threshold sweetness enhancement for low-calorie formulations
Sensory evaluation and sugar-reduction endpoint in model beverage matrix
T1R2/T1R3 allosteric mechanism studies
Selective PAM probe with reported cooperativity factor
Structure-activity relationship and computational docking models
Clean-taste sugar-reduced confectionery
Synthetic, high-purity, non-glycoside identity
Absence of glycoside-related off-notes; batch-to-batch sensory consistency
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